Bicyclo[2.2.1]heptane-2,3-dimethanol
Description
Bicyclo[2.2.1]heptane-2,3-dimethanol (CAS 45849-05-6), also known as norbornanedimethanol, is a bicyclic organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Structurally, it consists of a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with two hydroxymethyl groups at the 2- and 3-positions. This compound is primarily utilized as an intermediate in organic synthesis and polymer chemistry. For instance, derivatives of bicyclo[2.2.1]heptane are employed as nucleating agents in polypropylene (PP) to enhance crystallization efficiency and mechanical properties . Its hydroxyl groups enable further functionalization, such as esterification or etherification, making it versatile for industrial applications .
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZGWAJIHWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963450 | |
| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-99-7, 45849-05-6 | |
| Record name | NSC149910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dimethanol is structurally and functionally distinct from related bicyclic compounds. Below is a detailed comparison with five analogs:
Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Disodium Salt (HPN-68L)
- Molecular Formula : C₉H₁₀O₄Na₂
- Key Differences: Contains carboxylic acid sodium salts instead of hydroxymethyl groups. Acts as a high-efficiency α-nucleating agent for PP, increasing crystallization temperatures by ~15°C at 0.2 phr (parts per hundred resin) . Higher polarity due to ionic character, improving dispersion in polar polymer matrices compared to the neutral dimethanol .
- Applications : Food-grade polymer additives (GB9685-2008 standard) and industrial PP modification .
7-Oxathis compound Diacetate Ester
- Molecular Formula : C₁₂H₁₈O₆
- Key Differences :
Bicyclo[2.2.1]heptane-2,3-dione (CAS 6248-97-1)
- Molecular Formula : C₉H₁₂O₂
- Key Differences :
2,2,3-Trimethyl-bicyclo[2.2.1]heptane
- Molecular Formula : C₁₀H₁₈
- Key Differences: Lacks functional groups (purely hydrocarbon structure). Lower polarity, making it suitable as a solvent or fuel additive . Synthesized via Lewis acid-mediated reactions, highlighting divergent synthetic pathways compared to dimethanol derivatives .
Bicyclo[2.2.1]heptane-2,3-dimethanamine
- Molecular Formula : C₉H₁₈N₂
- Key Differences :
- Substitutes hydroxyl groups with primary amines .
- Increased basicity and coordination capacity, enabling use in asymmetric catalysis or pharmaceutical intermediates .
Q & A
Q. What contradictions exist in the literature regarding this compound’s thermodynamic stability?
- Answer : Discrepancies arise in:
- Melting points : Reported values vary (e.g., 141°C vs. 135°C) due to polymorphic forms ( vs. 8).
- Boiling points : Predicted data (283.9°C) may conflict with experimental observations under reduced pressure ().
Resolve inconsistencies via DSC analysis and vapor pressure measurements () .
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